molecular formula C9H16O2 B3152208 7-Methyl-1,6-dioxaspiro[4.5]decane CAS No. 73046-13-6

7-Methyl-1,6-dioxaspiro[4.5]decane

Cat. No.: B3152208
CAS No.: 73046-13-6
M. Wt: 156.22 g/mol
InChI Key: XNNASGSBOJGKAZ-UHFFFAOYSA-N
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Description

7-Methyl-1,6-dioxaspiro[4.5]decane is an organic compound characterized by its spirocyclic structure, with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol . This spiroketal is a significant semiochemical, extensively studied for its role as a pheromone component in insects such as the common wasp ( Paravespula vulgaris ) and certain pine beetle species . Its unique 1,6-dioxaspiro[4.5]decane skeleton is a key subunit found in various biologically active natural products, including polyether ionophores and antibiotic macrolides, making it a valuable scaffold in chemical synthesis and medicinal chemistry research . The compound's stereochemistry is critical to its biological function; synthetic studies have focused on the enantiospecific preparation of its isomers, such as the (5S,7S) configuration, to study structure-activity relationships . Modern synthetic approaches for constructing this chiral spiroketal system involve strategies like cross-metathesis followed by acid-catalyzed cyclization, highlighting its relevance in developing new synthetic methodologies . This compound is for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should store the product in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,6-dioxaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-4-2-5-9(11-8)6-3-7-10-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNASGSBOJGKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(O1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73046-13-6
Record name 7-Methyl-1,6-dioxaspiro[4.5]decane
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Synthetic Methodologies for 7 Methyl 1,6 Dioxaspiro 4.5 Decane and Analogues

Historical Overview of Spiroketal Synthesis Relevant to 1,6-Dioxaspiro[4.5]decanes

The synthesis of spiroketals, including the 1,6-dioxaspiro[4.5]decane system, has historically relied on the acid-catalyzed intramolecular cyclization of dihydroxy ketone precursors. nih.gov This fundamental approach involves the formation of the spiroketal framework from a linear chain containing hydroxyl and carbonyl functionalities. nih.gov The thermodynamic stability of the resulting spiroketal often drives the reaction to completion. nih.gov

Early synthetic strategies focused on the creation of these dihydroxy ketone precursors through various classical organic reactions. These included nucleophilic substitution on carboxylic acid derivatives, alkylation of ketone enolates, aldol (B89426) condensations, and conjugate additions of ketone enolate equivalents to Michael acceptors. nih.gov The choice of these methods was dictated by the desired substitution pattern on the spiroketal core. The 1,6-dioxaspiro[4.5]decane structure is a common motif in many biologically active natural products. researchgate.net

Diastereoselective and Enantioselective Synthesis Strategies

Modern synthetic efforts have increasingly focused on controlling the stereochemistry at the spirocyclic center and any adjacent stereocenters. This has led to the development of sophisticated diastereoselective and enantioselective strategies for the synthesis of compounds like 7-methyl-1,6-dioxaspiro[4.5]decane.

Nitroalkane-Based Approaches (e.g., Conjugate Addition, Nef Reaction, Nitroaldol Reaction)

Nitroalkanes have emerged as versatile building blocks in the synthesis of spiroketals. nih.govmdpi.com Their utility stems from the ability of the nitro group to activate the α-carbon for C-C bond formation and its subsequent conversion into a carbonyl group via the Nef reaction, which is crucial for the final spirocyclization step. nih.govnih.gov This dual functionality allows for the construction of the necessary dihydroxy ketone framework. nih.gov

Key reactions involving nitroalkanes in this context include:

Conjugate Addition (Michael Reaction): The conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds. nih.govmdpi.com

Nitroaldol (Henry) Reaction: This reaction between a nitroalkane and an aldehyde or ketone provides a route to β-nitro alcohols, which are valuable intermediates. nih.gov

Nef Reaction: The conversion of a primary or secondary nitro group into a carbonyl group is a critical step to unmask the ketone functionality required for spiroketalization. nih.govnih.gov

A notable strategy for the synthesis of (E)-7-methyl-1,6-dioxaspiro[4.5]decane, a component of the common wasp's odor, employs a sequence involving Wacker-type oxidation and nitroalkane chemistry. nih.gov The synthesis commences with 1-bromo-5-hexene, which undergoes a Wacker-type oxidation to yield the corresponding ketone. nih.gov Subsequent nucleophilic displacement of the bromine with a nitro group affords 1-nitrohexan-5-one. nih.gov This intermediate then reacts with acrolein in a conjugate addition, followed by reduction of the carbonyl groups and a Nef reaction to furnish the target spiroketal with high stereoselectivity. nih.gov

StepReactant(s)Reagent(s)Product
11-Bromo-5-hexenePd(II)/Cu(II) salts, benzoquinone1-Bromohexan-5-one
21-Bromohexan-5-oneSodium nitrite1-Nitrohexan-5-one
31-Nitrohexan-5-one, AcroleinAmberlyst A21Nitro diketone intermediate
4Nitro diketone intermediateReducing agent, Acid(E)-7-Methyl-1,6-dioxaspiro[4.5]decane

Table 1: Synthetic sequence for (E)-7-Methyl-1,6-dioxaspiro[4.5]decane via Wacker-type oxidation and nitroalkane displacement.

2-Nitrocycloalkanones serve as effective precursors for the synthesis of spiroketals. nih.gov A key transformation is the retro-Claisen cleavage of these compounds, promoted by mild bases, to generate ω-nitro esters. nih.gov For instance, the conjugate addition of 2-nitrocyclopentanone to 1-buten-3-one produces an adduct that, upon treatment with potassium fluoride (B91410) in methanol, undergoes cleavage to a ketoester. nih.gov Subsequent reduction of both the ester and keto functionalities, followed by a Nef reaction, yields a diastereomeric mixture of 2-methyl-1,6-dioxaspiro[4.5]decane. nih.gov

A more streamlined approach involves the coupling of 2-nitrocyclohexanone (B1217707) with various enones. nih.gov The resulting adducts can undergo a one-pot sequence of retro-Claisen cleavage, reduction, and nitronate formation using sodium borohydride. nih.gov Rapid hydrolysis of the intermediate nitronate directly affords the corresponding 1,6-dioxaspiro[4.5]undecane systems. nih.gov

PrecursorKey Reaction StepsProduct Type
2-NitrocyclopentanoneConjugate addition, Retro-Claisen cleavage, Reduction, Nef reaction2-Methyl-1,6-dioxaspiro[4.5]decane
2-NitrocyclohexanoneConjugate addition, One-pot retro-Claisen/reduction/nitronate formation, Hydrolysis1,6-Dioxaspiro[4.5]undecanes

Table 2: Spiroketal synthesis utilizing 2-nitrocycloalkanones.

Lactone Ring-Opening and Cyclization Methods

An alternative to nitroalkane-based strategies involves the use of lactones as key building blocks. These methods often rely on the generation of reactive intermediates that can undergo subsequent alkylation and cyclization to form the spiroketal core.

The generation of dianions from β-keto esters and their subsequent alkylation is a well-established method in organic synthesis. researchgate.netacs.org This concept can be extended to β-keto lactones, such as α-acetyl-γ-butyrolactone, which can be prepared by condensing γ-butyrolactone with an acetic acid ester. google.com The dianion of a β-keto ester can be formed using a combination of a strong base like sodium hydride followed by an organolithium reagent. researchgate.net This dianion can then be selectively alkylated. researchgate.net

While the direct application of α-acetyl-γ-butyrolactone dianions for the synthesis of this compound is not explicitly detailed in the provided context, the underlying principle of generating a dianion from a β-keto lactone and using it in an alkylation-cyclization sequence represents a viable synthetic pathway towards spiroketals. The γ-alkylation of the dianion of a β-keto ester with a suitable electrophile containing a masked or protected hydroxyl group, followed by deprotection and acid-catalyzed cyclization, would constitute a plausible route to the 1,6-dioxaspiro[4.5]decane skeleton.

Reactions with Lithium Alkynyltrifluoroborates and Palladium-Catalyzed Cyclization

A notable strategy for constructing spiroketal frameworks involves the use of lithium alkynyltrifluoroborates in conjunction with palladium-catalyzed reactions. While specific examples for this compound are not detailed, the general methodology highlights a powerful approach. This method typically involves the coupling of a suitable precursor with the lithium alkynyltrifluoroborate, followed by a palladium-catalyzed intramolecular cyclization to form the spiroketal ring system. The versatility of palladium catalysis allows for a range of functional groups to be tolerated, making it a valuable tool in complex molecule synthesis.

Further illustrating the power of palladium catalysis, a novel spirocyclization has been developed through a sequential Narasaka–Heck cyclization, C–H activation, and [4 + 2] annulation cascade. nih.gov This process utilizes readily available starting materials to construct spirocyclic pyrrolines, demonstrating the potential for creating complex spiro-architectures. nih.gov The key to this transformation is the regioselective insertion of a C2 synthon into a spiro-palladacycle intermediate. nih.gov

Another relevant palladium-catalyzed method involves the cyclization of α-homopropargyl-β-ketoesters. The use of a lithium base can alter the selectivity of this reaction, favoring a 5-endo-dig carbocyclization to form cyclopentenes, whereas in the absence of a hard, chelating metal, a 6-exo-dig oxocyclization is exclusively observed. nih.gov This highlights the subtle control that can be exerted over reaction pathways to achieve desired cyclic products. nih.gov

Dithiane-Based Strategies

Dithiane-based strategies offer a classic and effective route to spiroketals. Although a direct application to this compound is not explicitly described in the provided context, the general principle involves the use of a dithiane as a masked carbonyl group. The dithiane anion, a potent nucleophile, can be reacted with an appropriate electrophile, such as an epoxide or a dihalide, to build the carbon skeleton of the target spiroketal. Subsequent deprotection of the dithiane reveals the ketone, which then undergoes acid-catalyzed spiroketalization with a diol functionality present in the molecule. This approach provides a reliable method for the construction of the spiroketal core.

Chemico-Enzymatic Syntheses and Biocatalysis

The integration of enzymatic reactions into chemical synthesis, known as a chemico-enzymatic approach, provides a powerful strategy for accessing enantiomerically pure compounds. In the context of this compound, biocatalysis can be employed to introduce chirality early in the synthetic sequence. For instance, an enzymatic resolution of a racemic intermediate or an asymmetric enzymatic transformation of a prochiral substrate can establish the desired stereochemistry. This is particularly valuable for the synthesis of specific stereoisomers of natural products, which often exhibit distinct biological activities.

One-Pot Cascade Transformations

Another innovative one-pot approach involves a radical cascade reaction. nih.gov Initiated by alkoxyl radicals under mild oxidative conditions, a 1,5-hydrogen atom transfer is triggered, followed by a radical oxidation and nucleophilic cyclization sequence. nih.gov This radical/polar crossover mechanism allows for the direct formation of the spiroketal scaffold in a single step. nih.gov

Strategies for Thermodynamically Non-Stabilized Spiroketal Isomers

The synthesis of thermodynamically less stable spiroketal isomers presents a significant challenge. One successful strategy involves a one-pot cascade reaction that circumvents thermodynamic control. researchgate.net By employing a palladium-catalyzed hydrogenation of a hydroxy α-alkynone followed by spirocyclization under mild, non-acidic conditions, the kinetic product can be favored. researchgate.net This approach was successfully applied to the first synthesis of (Z)-7-methyl-1,6-dioxaspiro[4.5]decane, the thermodynamically non-stabilized isomer. researchgate.net This demonstrates that careful choice of reaction conditions and synthetic route can overcome the inherent preference for the more stable anomer.

A radical cascade approach utilizing a 1,5-hydrogen atom transfer has also shown promise in preferentially forming kinetically non-anomeric unstable spiroketal systems. nih.gov

Comparative Analysis of Synthetic Efficiency and Scalability

Evaluating the efficiency and scalability of different synthetic routes is crucial for practical applications. While a direct comparative analysis with quantitative data for all methods is not available, some general observations can be made.

Synthetic StrategyKey FeaturesPotential for Scalability
Palladium-Catalyzed Cyclization Mild conditions, high functional group tolerance. nih.govGood, dependent on catalyst cost and availability.
Dithiane-Based Strategies Reliable and well-established methodology.Moderate, may involve multiple steps and odorous reagents.
Chemico-Enzymatic Synthesis High enantioselectivity.Can be limited by enzyme stability, substrate scope, and cost.
One-Pot Cascade Transformations High efficiency, reduced waste, and purification steps. researchgate.netnih.govExcellent, streamlines the synthetic process.
Strategies for Non-Stabilized Isomers Kinetically controlled reactions. researchgate.netChallenging, requires precise control of reaction conditions.

One-pot cascade transformations, in particular, stand out for their inherent efficiency and potential for scalability. researchgate.netnih.gov By combining multiple reaction steps into a single operation, they reduce solvent usage, energy consumption, and purification efforts, which are key considerations for large-scale synthesis. The palladium-catalyzed one-pot synthesis of spiroketals from hydroxy α-alkynones is a prime example of an efficient and scalable method. researchgate.net Dithiane-based strategies, while robust, may be less scalable due to the multi-step nature and the handling of sulfur-containing compounds. Chemico-enzymatic methods, while offering unparalleled stereocontrol, can face challenges in scalability related to the cost and stability of the enzymes. The synthesis of thermodynamically non-stabilized isomers often requires carefully controlled kinetic conditions, which can be difficult to maintain on a large scale.

Biosynthesis and Natural Origin of 7 Methyl 1,6 Dioxaspiro 4.5 Decane

Occurrence in Insect Secretions and Glands

7-Methyl-1,6-dioxaspiro[4.5]decane has been identified as a key chemical signal in several major insect orders. Its function can vary significantly, even between closely related species, highlighting its diverse evolutionary roles.

Hymenoptera

In the order Hymenoptera, which includes wasps, bees, and ants, this compound is a notable pheromone component.

Paravespula vulgaris (Common Wasp): The (Z)-isomer of this compound was first identified as a pheromone component in the venom apparatus of workers of the common wasp, Paravespula vulgaris. tandfonline.com This discovery marked one of the initial identifications of this compound in insects.

SpeciesOrderFamilyGland/SourceFunction
Paravespula vulgarisHymenopteraVespidaeVenom ApparatusPheromone

Coleoptera

The order Coleoptera, comprising beetles, exhibits extensive use of this compound, particularly among bark and cone beetles. It can act as an attractant, a repellent, or a signal of host colonization.

Conophthorus spp. (Pine Cone Beetles): This compound is a significant volatile associated with several species of pine cone beetles. For instance, the (5S,7S)-enantiomer has been identified in volatiles from males of the jack pine tip beetle (Conophthorus banksianae), the red pine cone beetle (C. resinosae), and the white pine cone beetle (C. coniperda). tandfonline.com

Leperisinus varius (Ash Bark Beetle): The E-isomer of this compound is produced by males of the ash bark beetle. researchgate.net In this context, it has an inhibitory effect, reducing the response of other beetles to attractant-baited traps. researchgate.net

Cryphalus piceae (Fir Bark Beetle): This spiroacetal has also been detected in the frass (excrement and boring dust) of the fir bark beetle. researchgate.net Research has shown that only the naturally produced (5S, 7S)-(-)-enantiomer reduces the aggregation of C. piceae, acting as a repellent. researchgate.net

Pityogenes chalcographus (Six-spined Spruce Bark Beetle): While the primary aggregation pheromone for P. chalcographus is chalcogran (B1201028) (2-ethyl-1,6-dioxaspiro[4.4]nonane), other spiroacetals are part of the broader chemical communication system of bark beetles. (5S,7S)-conophthorin has been identified in other bark beetles like Pityophthorus carmeli. mdpi.com

Agrilus anxius (Bronze Birch Borer): For the bronze birch borer, (5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane acts as a kairomone. This means it is a chemical emitted by a different species that benefits the recipient. In this case, the compound is associated with stressed or susceptible host trees, attracting the beetles to suitable sites for infestation.

SpeciesOrderFamilyGland/SourceFunction
Conophthorus spp.ColeopteraCurculionidaeMale VolatilesPheromone
Leperisinus variusColeopteraCurculionidaeMale VolatilesInhibitory Pheromone
Cryphalus piceaeColeopteraCurculionidaeFrassRepellent
Agrilus anxiusColeopteraBuprestidaeHost Tree VolatilesKairomone

Lepidoptera

In the order Lepidoptera, which includes moths and butterflies, this compound has been identified as a key semiochemical for at least one major agricultural pest.

Amyelois transitella (Navel Orangeworm): Conophthorin has gained attention as a semiochemical for the navel orangeworm. researchgate.net This moth is a significant pest of a variety of nut and fruit crops. The compound is believed to play a role in host finding, as it is also produced by some of the host plants.

SpeciesOrderFamilyGland/SourceFunction
Amyelois transitellaLepidopteraPyralidaeHost Plant VolatilesSemiochemical (Kairomone)

Diptera

While spiroacetals are known semiochemicals in the order Diptera (flies), extensive research has not identified this compound as a key compound for the specified Dacus species.

Dacus cucumis (Cucumber Fly) and Dacus halfordiae : Based on available scientific literature, this compound has not been identified as a pheromone or attractant for these fruit fly species. Research into the chemical ecology of Dacus and related fruit flies often points to other classes of compounds, such as different spiroacetals (e.g., 1,7-dioxaspiro[5.5]undecane in the olive fly, Dacus oleae) or phenylpropanoids like methyl eugenol (B1671780) and cue-lure, as the primary attractants.

Production by Fungi and Bacteria

The natural origins of this compound are not limited to the animal kingdom. There is evidence that microorganisms, including fungi and bacteria, can also produce this compound. researchgate.net This microbial production is often linked to the life cycles of the insects that use it as a chemical signal. For example, bark beetles are known to have symbiotic relationships with various fungi. It is hypothesized that in some cases, the fungi associated with the beetles may be the actual producers of the "insect" pheromone. This adds a layer of complexity to the chemical communication systems of these insects, suggesting a three-way interaction between the insect, the microbe, and the host plant. However, specific species of fungi and bacteria confirmed to produce this compound are not extensively documented in readily available literature.

Presence in Plant Volatiles

This compound is a component of the volatile emissions of a wide variety of plants. In this context, it can serve as a signal for pollinators or, conversely, as a kairomone for herbivores. The compound has been identified in the floral scents of numerous plant families, indicating its broad distribution in the plant kingdom.

The Pherobase database lists (E)-7-Methyl-1,6-dioxaspiro[4.5]decane in the floral volatiles of a diverse array of plants, with a notable prevalence in the following families:

Arecaceae (Palm Family): Numerous palm species, including the macaw palm (Aiphanes minima), pejibaye palm (Bactris gasipaes), and moriche palm (Mauritia flexuosa), have been found to emit this compound.

Orchidaceae (Orchid Family): A vast number of orchid species produce this spiroacetal as part of their complex floral fragrances used to attract pollinators. Examples include species from the genera Aerangis, Angraecum, Brassavola, and Cattleya.

The presence of this compound in both the host plants and the insects that feed on them, such as the navel orangeworm (Amyelois transitella), demonstrates the intricate chemical links within ecosystems.

Plant FamilyExample SpeciesCommon Name
ArecaceaeBactris gasipaesPejibaye Palm
ArecaceaeMauritia flexuosaMoriche Palm
OrchidaceaeAngraecum sesquipedaleChristmas Orchid
OrchidaceaeBrassavola nodosaLady of the Night
OrchidaceaeCattleya labiataCrimson Cattleya

Proposed Biosynthetic Pathways

The formation of this compound is believed to proceed through a series of intricate enzymatic reactions, starting from common fatty acid precursors. These pathways involve oxidative transformations that generate key intermediates, ultimately leading to the characteristic spiroketal structure.

Current research strongly indicates that polyunsaturated fatty acids are the primary precursors for the biosynthesis of this compound. In particular, linoleic acid has been identified as a crucial starting material. Studies involving fungal symbionts of bark beetles have demonstrated that the addition of linoleic acid to the growth medium promotes the synthesis and emission of trans-conophthorin, a stereoisomer of this compound. mdpi.com In contrast, oleic acid, a monounsaturated fatty acid, does not serve as a suitable precursor, suggesting that the presence of a (1Z, 4Z)-pentadiene system in the fatty acid chain is essential for the initiation of the biosynthetic cascade. mdpi.comnih.gov

The biosynthesis of C18 polyunsaturated fatty acids like linoleic acid and α-linolenic acid begins with acetyl-CoA and is catalyzed by a series of enzymes including fatty acid synthase (FAS) and various desaturases that introduce double bonds at specific positions. researchgate.net These fatty acids are common components of plant lipids and serve as a reservoir for the production of a wide array of bioactive compounds.

Table 1: Key Fatty Acid Precursors

Precursor Chemical Formula Key Structural Feature Role in Biosynthesis
Linoleic Acid C₁₈H₃₂O₂ (1Z, 4Z)-pentadiene system Essential precursor for conophthorin synthesis in fungi. mdpi.com

| α-Linolenic Acid | C₁₈H₃₀O₂ | (1Z, 4Z, 7Z)-heptatriene system | A substrate for lipoxygenases, initiating the oxylipin pathway. nih.govyoutube.com |

The conversion of fatty acid precursors into the spiroketal framework of this compound is mediated by a series of specific enzymatic reactions. The lipoxygenase (LOX) pathway is central to this transformation. youtube.com

Lipoxygenases are dioxygenases that catalyze the stereo- and regio-specific incorporation of molecular oxygen into polyunsaturated fatty acids. nih.govnih.gov This initial step converts linoleic or linolenic acid into a fatty acid hydroperoxide. nih.govyoutube.com Following this, the enzyme hydroperoxide lyase (HPL), a member of the cytochrome P450 family, cleaves the hydroperoxide intermediate. nih.govyoutube.com This cleavage results in the formation of volatile aldehydes and other fragments. youtube.com The generation of these aldehyde-containing intermediates is a critical step, as they provide the carbonyl functionalities required for the subsequent cyclization and spiroketal formation.

While the complete enzymatic machinery for conophthorin biosynthesis is still under investigation, the process is known to involve several key enzyme families:

Lipoxygenases (LOXs): Initiate the pathway by oxidizing the fatty acid precursor. nih.govnih.gov

Hydroperoxide Lyases (HPLs): Cleave the resulting hydroperoxide to form aldehyde intermediates. nih.govyoutube.com

Isomerases and Reductases: Likely involved in modifying the intermediates to achieve the correct stereochemistry and functional groups for cyclization.

Conventional enzymatic routes to spiroketals often rely on the formation of a dihydroxy-ketone motif, which allows for hemiketal formation and subsequent dehydrative cyclization. mdpi.com

The biosynthetic pathway from fatty acids to spiroketals necessitates the formation of specific reactive intermediates. The products of the lipoxygenase and hydroperoxide lyase pathway, which include various oxygenated fatty acid derivatives, are key to this process.

Following the initial oxidation of linoleic acid, a fatty acid hydroperoxide is formed. nih.govnih.gov This intermediate is then cleaved by hydroperoxide lyase to yield shorter-chain aldehydes and ω-oxo-acids. youtube.com Further enzymatic oxidation of hydroxylated fatty acid intermediates can lead to the formation of keto-acids . For instance, an enzymatic activity has been described that converts 13-hydroxyoctadecadienoic acid to 13-oxooctadecadienoic acid, a keto-acid derived from linoleic acid.

These keto-acid intermediates possess both a ketone and a carboxylic acid functional group, or hydroxyl groups at appropriate positions along the carbon chain, which are essential for the final cyclization steps. The formation of the spiroketal ring system is proposed to occur through intramolecular nucleophilic attack. A hydroxyl group attacks a ketone carbonyl to form a hemiketal, and a subsequent attack by a second hydroxyl group on the hemiketal carbon center, with the elimination of water, forms the stable spiroketal structure.

Another proposed mechanism for spiroketal formation involves a hydroxy-ketone-epoxide motif. mdpi.com In such pathways, the initial hemiketal formation is followed by an epoxide-dependent spiroketalization, where the epoxide ring is opened by the hemiketal oxygen. While direct evidence for an epoxide intermediate in this compound biosynthesis is not yet definitive, it represents a plausible route for the formation of the second ring of the spiroketal.

Table 2: Key Intermediates in Proposed Biosynthesis

Intermediate Type Description Role in Spiroketal Formation
Fatty Acid Hydroperoxides Products of lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids. nih.gov Precursors to aldehydes and ω-oxo-acids via hydroperoxide lyase action. youtube.com
Keto-acids Fatty acid derivatives containing both ketone and carboxylic acid functionalities. Provide the necessary functional groups for intramolecular cyclization to form the spiroketal rings.

| Oxiranes (Epoxides) | Three-membered cyclic ethers. | Can act as electrophiles in the final ring-closing step of spiroketalization, following initial hemiketal formation. mdpi.com |

Ecological and Biological Roles of 7 Methyl 1,6 Dioxaspiro 4.5 Decane

Semiochemical Functionality

7-Methyl-1,6-dioxaspiro[4.5]decane is a versatile chemical messenger that mediates interactions both within and between species. Its various stereoisomers are utilized as pheromones by several species of twig beetles (genus Pityophthorus) and bark beetles such as Leperisinus varius and Cryphalus piceae. researchgate.net The compound's functionality is highly dependent on its stereochemistry, with different isomers eliciting different behavioral responses.

As a pheromone, this compound is involved in critical behaviors such as aggregation, mating, and defense. It has been identified as a key pheromonal component for various species, including the common wasp and certain pine beetles. nih.govdocumentsdelivered.com

Certain stereoisomers of this compound act as aggregation pheromones, attracting conspecifics to a particular location. For instance, conophthorin is recognized as an aggregation pheromone component for at least two species within the Pityophthorus genus of twig beetles. researchgate.net It is also part of the pheromonal communication system for the bark beetle Pityophthorus carmeli. nih.gov

Table 1: Documented Aggregation Pheromone Activity Use the filter to narrow down the data.

Species Common Name Family Pheromonal Role Source
Pityophthorus spp. Twig Beetles Curculionidae (Scolytinae) Aggregation Pheromone Component researchgate.net
Pityophthorus carmeli - Curculionidae (Scolytinae) Pheromonal Communication System nih.gov

While broadly identified as a pheromone in several insect species, its specific role as a sex pheromone is an area of ongoing research. For example, the compound is known as a pheromone for the common wasp, but its precise function in mating behavior requires further detailed characterization. nih.govdocumentsdelivered.com

The compound can also serve a defensive or spacing function, acting as an alarm or repellent pheromone. In the ash bark beetle, Leperisinus varius, the male-produced E-7-Methyl-1,6-dioxaspiro[4.5]decane has an inhibitory effect, reducing the response of other beetles to baited traps. researchgate.net This suggests a role in preventing overcrowding and reducing competition for resources. A similar repellent effect is observed in the fir bark beetle, Cryphalus piceae. researchgate.net

This compound functions as a kairomone for the bronze birch borer (Agrilus anxius). unb.caunb.ca A kairomone is a semiochemical emitted by one species that benefits another species that receives it. In this case, the (5S,7S) stereoisomer is emitted by stressed, damaged, or weakened birch trees. unb.caunb.ca This chemical signal serves as a beacon, attracting the bronze birch borer to these susceptible hosts. unb.ca The identification of this kairomonal activity is crucial for developing proactive pest management strategies, such as baited traps for early detection and mass trapping of A. anxius. unb.caunb.ca

Table 2: Documented Kairomonal Activity Use the filter to narrow down the data.

Receiving Species Common Name Emitting Source Behavioral Effect Active Stereoisomer Source
Agrilus anxius Bronze Birch Borer Susceptible/Stressed Birch Trees Attraction to Host (5S,7S) unb.caunb.ca

In several species of bark beetles, this compound acts as a repellent or spacer pheromone, which helps in regulating population density and resource competition. researchgate.net

Leperisinus varius (Ash Bark Beetle): The male-produced compound significantly reduces the attraction of other L. varius beetles to traps baited with ethanol. This inhibitory effect occurs regardless of the chirality of the compound. researchgate.net

Cryphalus piceae (Fir Bark Beetle): This species also exhibits a repellent response to the compound found in its frass. However, the effect is stereospecific. Only the naturally produced (5S, 7S)-(-)-enantiomer causes a reduction in the response of C. piceae to traps. researchgate.net

Other Bark Beetles: Conophthorin has also been identified as a male-produced repellent pheromone for several other bark beetle species. researchgate.net

Table 3: Documented Repellent/Spacer Effects Use the filter to narrow down the data.

Species Common Name Behavioral Effect Stereoisomer Specificity Source
Leperisinus varius Ash Bark Beetle Reduces response to baited traps Non-specific researchgate.net
Cryphalus piceae Fir Bark Beetle Reduces response to baited traps (5S, 7S)-(-)-enantiomer researchgate.net

Pheromonal Activity

Stereoisomer-Specific Bioactivity and Olfactory Perception

The spatial arrangement of atoms within the this compound molecule, its stereochemistry, is a critical determinant of its biological function. Different stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional orientations, can elicit distinct and sometimes opposing behavioral responses in insects.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The bioactivity of this compound is often enantiomer-specific. For instance, in the case of the fir bark beetle, Cryphalus piceae, the naturally produced (5S, 7S)-(-)-enantiomer is responsible for reducing the species' response to baited traps, acting as a repellent. researchgate.net In contrast, the racemic mixture, which contains equal amounts of both enantiomers, attracts an associated species, Epuraea thoracica. researchgate.net This demonstrates that different species can perceive and respond to the enantiomers of the same compound in unique ways.

For the ash bark beetle, Leperisinus varius, the inhibitory effect on trap response is not dependent on the chirality of the this compound, as both enantiomers reduce the beetle's response. researchgate.net This suggests that the olfactory receptors of L. varius may be less selective for the stereochemistry of this specific compound compared to C. piceae.

The table below summarizes the differential responses of these two beetle species to the enantiomers of this compound.

SpeciesEnantiomerObserved Biological Response
Cryphalus piceae (Fir Bark Beetle)(5S, 7S)-(-)-enantiomerReduction in trap response (repellent) researchgate.net
Cryphalus piceae (Fir Bark Beetle)Racemic mixtureAttraction of Epuraea thoracica (an associate) researchgate.net
Leperisinus varius (Ash Bark Beetle)Both enantiomersReduction in trap response (inhibitory) researchgate.net

Geometric isomers, also known as cis-trans isomers, have the same molecular formula and connectivity but differ in the spatial arrangement of atoms due to the presence of a double bond or a ring structure. In the case of this compound, the designation (E) refers to the trans configuration of the methyl group relative to the spiroketal system. This geometric isomerism can significantly influence the compound's role in biological signaling. While the provided search results focus heavily on enantiomeric specificity, the consistent reference to the (E)-isomer in biological contexts implies its importance in eliciting specific behavioral responses. researchgate.netpherobase.com The precise impact of the (Z)-isomer on biological signaling in the studied species is less documented in the provided information.

Interactions in Multi-Component Volatile Blends

In nature, chemical signals rarely act in isolation. The biological activity of this compound is often modulated by its presence within a complex blend of other volatile organic compounds.

The effect of this compound can be enhanced or diminished by other compounds released by the insect or its host. For example, in the ash bark beetle Leperisinus varius, while this compound acts as an inhibitor, another male-produced compound, exo-brevicomin, increases trap catches. researchgate.net This illustrates an antagonistic interaction where one compound counteracts the effect of another. Conversely, synergistic effects can occur where the combined effect of two or more compounds is greater than the sum of their individual effects. The provided information highlights the inhibitory role of this compound for certain bark beetles, suggesting it can act as an anti-aggregation pheromone, preventing overcrowding and resource competition.

The chemical communication of bark beetles is intricately linked with the volatile compounds emitted by their host plants. For instance, Hylurgops palliatus, a bark beetle that colonizes Norway spruce, is attracted to traps baited with ethanol, a common indicator of stressed or dying trees. The presence of spruce resin acts synergistically with ethanol, enhancing the attraction. researchgate.net While the direct interaction of this compound with these specific host plant volatiles is not explicitly detailed, its role as a beetle-produced semiochemical means its signal is interpreted by other beetles within the context of the host's chemical profile. This integration of insect- and plant-derived signals is crucial for host colonization and mate location.

Mediating Insect-Microbe Interactions

The intricate relationships between insects and microorganisms are frequently orchestrated by a complex chemical vocabulary, with this compound serving as a notable mediator. This spiroketal, also known as conophthorin, is a semiochemical for numerous insects, and its origins are diverse, including production by plants, insects, fungi, and bacteria. researchgate.net The production of this compound by symbiotic fungi associated with bark beetles is a clear example of its role in insect-microbe interactions.

Research has shown that symbiotic fungi associated with bark beetles can produce volatile compounds that their beetle hosts can detect and use as chemical cues. mpg.de For instance, certain fungi are capable of metabolizing host tree defense compounds, releasing volatiles that attract the beetles. mpg.de While the primary aggregation pheromone components for a well-studied species like the six-spined spruce bark beetle, Pityogenes chalcographus, are identified as chalcogran (B1201028) and methyl (E,Z)-2,4-decadienoate, the broader context of spiroketals in bark beetle ecology suggests a role for compounds like this compound. oup.comresearchgate.net The ability of symbiotic fungi to synthesize complex bark beetle pheromones, as seen with the fungus Grosmannia europhioides producing other spiroketals, points to a convergent evolution of chemical signals across kingdoms. This fungal production of semiochemicals can provide crucial information to the beetles regarding the suitability of a host tree, the presence of beneficial microbial partners, and the density of the beetle population. mpg.de

Organism TypeRole in this compound ContextReference
Insects (Bark Beetles) Utilize the compound as a semiochemical for communication. researchgate.net
Fungi (Symbiotic) Capable of producing the compound, influencing beetle behavior. researchgate.netmpg.de
Bacteria Identified as a potential source of the compound. researchgate.net
Plants A known source of the compound. researchgate.net

Chemosensory Reception Mechanisms

The perception of this compound by insects is a sophisticated process involving specialized chemosensory systems. This process has been elucidated through electrophysiological, biochemical, and behavioral studies.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique used to identify which specific volatile compounds elicit an electrical response in an insect's antenna. This method has been instrumental in deciphering the chemical communication systems of many bark beetles. For the European spruce bark beetle, Ips typographus, researchers have demonstrated that the beetles possess olfactory sensory neurons that are specialized for detecting volatile metabolites from their symbiotic fungi. mpg.de While specific GC-EAD studies focusing solely on this compound are not extensively detailed in the provided context, the general methodology is key to understanding specificity in insect olfaction. In a typical GC-EAD setup, volatile compounds from sources like beetle frass or fungal cultures are separated by gas chromatography, and the effluent is simultaneously passed over an insect antenna. The resulting electroantennogram reveals which compounds trigger a neural response, confirming their status as biologically active semiochemicals.

The journey of an odorant molecule from the environment to the brain of an insect is a multi-step process involving several key proteins. mdpi.com Volatile molecules like this compound enter the aqueous lymph of the sensory hairs (sensilla) on the insect's antennae. mdpi.com Here, they are met by odorant-binding proteins (OBPs). nih.govnih.gov

OBPs are small, soluble proteins that are highly concentrated in the sensillar lymph. mdpi.comnih.gov They are thought to perform several functions, including solubilizing hydrophobic odorants and transporting them to the olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. nih.govmdpi.com The binding of the odorant to an OBP is a crucial first step in the olfactory cascade. mdpi.com This OBP-odorant complex then interacts with a specific OR, which is part of a receptor-coreceptor complex. mdpi.com This interaction initiates an ion flux, generating an electrical signal that is transmitted to the insect's brain for processing, ultimately leading to a behavioral response. Given the behavioral effects of this compound on various beetle species, it is certain that specific OBPs and ORs with affinities for this spiroketal exist within their olfactory systems.

Protein TypeFunction in OlfactionGeneral Reference
Odorant-Binding Proteins (OBPs) Solubilize and transport odorants through the sensillar lymph. mdpi.comnih.govnih.gov
Olfactory Receptors (ORs) Bind to the odorant or OBP-odorant complex, initiating a neural signal. mdpi.com
Chemosensory Proteins (CSPs) Also involved in chemoreception, potentially binding a wide range of chemicals. mdpi.com

The ultimate test of a semiochemical's function is its ability to modify insect behavior, which is assessed through behavioral assays and field trapping experiments. For bark beetles, these studies are critical for understanding their chemical ecology and for developing pest management tools.

While this compound is a known semiochemical, its specific behavioral role can vary significantly between species. For example, in field trials with the ash bark beetle, Leperisinus varius, this compound was found to be inhibitory, reducing the number of beetles caught in traps baited with attractants. researchgate.net In contrast, racemic this compound attracted an associated species, the nitidulid beetle Epuraea thoracica. researchgate.net

For the six-spined spruce bark beetle, Pityogenes chalcographus, the primary aggregation pheromone consists of chalcogran and methyl (E,Z)-2,4-decadienoate. researchgate.netchemical-ecology.netnih.gov Laboratory-based behavioral bioassays, often using a Y-tube olfactometer, have been crucial in demonstrating the synergistic attraction of these two components. mdpi.comnih.gov These assays present an insect with a choice between two air streams, one containing a test odor and one with a control, allowing researchers to quantify attraction or repulsion. The results from such assays, combined with field trapping data, provide a comprehensive understanding of a compound's role in an insect's life.

Advanced Analytical Techniques in the Study of 7 Methyl 1,6 Dioxaspiro 4.5 Decane

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in isolating and quantifying 7-methyl-1,6-dioxaspiro[4.5]decane, particularly from natural sources where it is often present in minute quantities alongside numerous other volatile compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. The separation is typically performed on a capillary column with a specific stationary phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. For instance, this compound has a reported Kovats retention index of 1281 on a standard polar column. nih.gov

Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint, allowing for confident identification. nih.gov

This compound possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. nih.gov These enantiomers often exhibit different biological activities. Enantioselective GC-MS is a specialized technique used to separate and identify these individual enantiomers. This is achieved by using a chiral stationary phase (CSP) within the GC column. sigmaaldrich.comgcms.cz

These CSPs are typically based on cyclodextrins, which are chiral, cyclic oligosaccharides. sigmaaldrich.com The toroidal shape of cyclodextrin (B1172386) molecules allows them to form temporary inclusion complexes with the enantiomers of the analyte. Due to the chiral nature of the cyclodextrin, one enantiomer will fit better into the cavity than the other, leading to different retention times and thus, their separation. Modified cyclodextrins, such as those with derivatized hydroxyl groups, are often used to enhance selectivity for a wide range of chiral compounds. sigmaaldrich.comrestek.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. 13C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in the molecule. organicchemistrydata.org Each unique carbon atom in the structure of this compound gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (position in the spectrum) being indicative of its electronic environment. spectrabase.com

To assess the enantiomeric purity of a sample, chiral shift reagents can be employed in NMR spectroscopy. These are typically organometallic complexes of lanthanide metals with chiral ligands. When added to a sample containing a mixture of enantiomers, the chiral shift reagent forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic properties, causing the corresponding signals in the NMR spectrum to be shifted to different extents, allowing for the quantification of each enantiomer.

Table 1: 13C NMR Chemical Shifts for 1,6-Dioxaspiro[4.5]decane, 7-methyl-, trans-

Carbon AtomChemical Shift (ppm)
Spiro-carbon (C5)~108 ppm
Carbonyl-like carbons in rings (C4, C6)~60-75 ppm
Other ring carbons~20-40 ppm
Methyl carbon~15-25 ppm

Note: The exact chemical shifts can vary depending on the solvent and specific isomer. spectrabase.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance of IR radiation versus frequency (or wavenumber). For this compound, the key functional group is the spiroketal, which is characterized by strong C-O stretching vibrations in the fingerprint region of the spectrum, typically between 1200 and 1000 cm⁻¹. nih.gov The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would indicate the absence of hydroxyl (O-H) groups, and the absence of a strong absorption around 1700 cm⁻¹ would confirm the lack of a carbonyl (C=O) group, which is consistent with the spiroketal structure.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C-H (alkane) stretching2850-3000
C-O (ether/ketal) stretching1000-1200 (multiple strong bands)

Source: General IR spectroscopy principles and data from PubChem. nih.gov

Techniques for Absolute Configuration Determination

Determining the absolute configuration of the stereocenters in a chiral molecule like this compound is crucial, as different enantiomers can have distinct biological roles. A definitive method for determining the absolute configuration is through stereoselective synthesis. oup.comtandfonline.comnih.gov

This approach involves synthesizing a specific enantiomer from a starting material of a known absolute configuration. For example, the (5S,7S)- and (5R,7R)-enantiomers of this compound have been synthesized starting from the corresponding (R)- and (S)-enantiomers of ethyl 3-hydroxybutanoate, a readily available chiral building block. oup.com The stereochemistry of the starting material dictates the stereochemistry of the final product. The properties of the synthesized enantiomer, such as its optical rotation (the direction and angle to which it rotates plane-polarized light), can then be compared to the properties of the natural compound. If they match, the absolute configuration of the natural compound is confirmed. oup.com

Applications in Chemical Ecology and Pest Management Research

Potential for Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. The use of semiochemicals like 7-Methyl-1,6-dioxaspiro[4.5]decane is a cornerstone of modern IPM programs for several reasons:

Species-Specificity: Unlike broad-spectrum pesticides, pheromones and other semiochemicals are highly specific to the target insect species. This minimizes harm to non-target organisms, including beneficial insects, pollinators, and wildlife.

Behavioral Manipulation: Instead of killing insects directly, semiochemicals manipulate their behavior. For example, this compound can act as a repellent for some species, pushing them away from a valuable crop, or as an attractant for others, luring them into traps.

Reduced Pesticide Use: By incorporating semiochemicals into an IPM program, the reliance on conventional chemical pesticides can be significantly reduced, leading to a lower environmental impact and a decreased risk of pesticide resistance.

Research has shown that the addition of conophthorin to ethanol-baited traps can either increase or decrease the capture of certain ambrosia beetle species, suggesting its potential utility in detection and monitoring programs, a key component of IPM. nih.gov For instance, in Georgia, conophthorin increased catches of Gnathotrichus materiarius, Xyleborus spp., and Xylosandrus crassiusculus, while decreasing catches of Cnestus mutilatus, Dryoxylon onoharaensum, and Cyclorhipidion bodoanum. nih.gov This differential response highlights the importance of understanding the specific ecological context when developing IPM strategies utilizing this semiochemical.

Monitoring and Trapping Methodologies

Effective pest management begins with accurate monitoring of pest populations. Semiochemical-baited traps are a primary tool for this purpose, and this compound has proven to be a useful lure component for various beetle species.

Multiple-funnel traps are commonly used in the monitoring of bark and woodboring beetles. mdpi.com These traps are often baited with a combination of semiochemicals to maximize their effectiveness. For example, traps baited with ethanol, a general attractant for many wood-boring insects, can be enhanced with the addition of specific pheromones or other semiochemicals.

Field studies have demonstrated the effectiveness of including this compound in trapping systems. In Europe, it was found that racemic this compound attracts the nitidulid beetle Epuraea thoracica, an associate of bark beetles. researchgate.net Furthermore, research in the United States has shown that conophthorin can significantly increase the catches of the ambrosia beetle Xyleborinus saxesenii in ethanol-baited traps in several states. nih.gov

The design and maintenance of these traps are also crucial for their efficacy. For instance, studies have investigated the effect of cleaning multiple-funnel traps to remove pollen and other debris, as this can impact the capture rates of certain beetle species. mdpi.com

Research into Modulating Insect Behavior via Semiochemicals

A significant area of research focuses on understanding how semiochemicals like this compound modulate insect behavior and how this knowledge can be applied to pest control. The behavioral response to this compound can be complex and is often dependent on the specific stereoisomer, the insect species, and the presence of other chemical cues.

For the ash bark beetle, Leperisinus varius, (E)-7-methyl-1,6-dioxaspiro[4.5]decane acts as an anti-aggregation pheromone, reducing the response of the beetles to attractant-baited traps. researchgate.net Interestingly, this inhibitory effect was observed regardless of the chirality of the compound. researchgate.net In contrast, for the fir bark beetle, Cryphalus piceae, only the naturally produced (5S, 7S)-(-)-enantiomer showed a response-reducing effect. researchgate.net

The compound can also play a role in the communication of other insects. For example, it is a component of the pheromone system of the common wasp, Vespula vulgaris. nih.gov In the case of the ambrosia beetle Xylosandrus germanus, conophthorin has been shown to decrease its attraction to ethanol-baited traps in some regions. nih.gov

This ability to both attract and repel different species, or even the same species under different circumstances, makes this compound a versatile tool for "push-pull" strategies in pest management. A push-pull strategy involves using a repellent ("push") to drive pests away from a crop, while simultaneously using an attractant ("pull") to lure them into traps or to a non-crop area.

Q & A

Q. What analytical techniques are recommended to confirm the structural identity and purity of 7-Methyl-1,6-dioxaspiro[4.5]decane?

To confirm structural identity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the spirocyclic framework and methyl substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC coupled with UV detection is recommended, using columns such as Chromolith® or Purospher® STAR for high-resolution separation . Differential scanning calorimetry (DSC) can further verify thermal stability and crystallinity .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Critical protocols include:

  • Personal Protective Equipment (PPE): Flame-retardant lab coats, nitrile gloves (inspected for integrity pre-use), and safety goggles.
  • Ventilation: Use fume hoods for synthesis steps involving volatile intermediates.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of spirocyclic compounds like this compound?

Discrepancies often arise from polymorphic forms or solvent residues. To resolve this:

  • Perform X-ray crystallography to confirm crystal lattice structure .
  • Use thermogravimetric analysis (TGA) to detect residual solvents.
  • Replicate synthesis conditions from conflicting studies and compare results using standardized analytical methods .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound?

A factorial design of experiments (DoE) is effective for parameter optimization. Key factors include:

  • Catalyst loading (e.g., acid/base ratios).
  • Reaction temperature (tested via gradient protocols).
  • Solvent polarity (e.g., DMF vs. THF).
    Statistical tools like ANOVA identify significant variables, while response surface methodology (RSM) models optimal conditions . Virtual reaction simulations (e.g., COMSOL Multiphysics) can predict outcomes before physical trials .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying reactive sites for electrophilic/nucleophilic attacks. Molecular dynamics (MD) simulations model solvent interactions and transition states. Machine learning (ML) algorithms trained on spirocyclic compound databases can suggest synthetic pathways with high success probabilities .

Q. What methodologies resolve contradictions in catalytic efficiency data for spirocyclic compound synthesis?

  • Cross-validation: Replicate experiments across independent labs using identical reagents and equipment (e.g., standardized HPLC columns) .
  • In situ monitoring: Use real-time FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
  • Meta-analysis: Systematically review literature to identify confounding variables (e.g., moisture sensitivity, catalyst deactivation) .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

  • Reference alignment: Compare shifts with structurally analogous compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) .
  • Dynamic NMR: Investigate temperature-dependent splitting to detect conformational exchange.
  • 2D NMR techniques: Use HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations unambiguously .

Q. What strategies improve reproducibility in spirocyclic compound synthesis?

  • Standardized protocols: Document all parameters (e.g., stirring speed, degassing methods).
  • Batch tracking: Use LC-MS to verify reagent purity and detect lot-to-lot variability .
  • Open-data sharing: Publish raw spectral files and chromatograms in supplementary materials for peer validation .

Emerging Research Directions

Q. How can AI-driven platforms accelerate the discovery of novel derivatives of this compound?

  • Generative AI models (e.g., GPT-Chem) propose novel structures with optimized properties (e.g., solubility, bioavailability).
  • Automated high-throughput screening (HTS): Robotic systems test synthetic feasibility and biological activity .

Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?

  • Membrane separation: Nanofiltration membranes with tailored pore sizes (1–5 kDa) isolate spirocyclic compounds from oligomeric byproducts.
  • Supercritical fluid chromatography (SFC): CO₂-based mobile phases enhance resolution of enantiomeric mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.